3-Butenoic acid, butyl ester

Descripción general

Descripción

3-Butenoic acid, butyl ester, also known as this compound, is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-Butenoic acid, butyl ester, also known as butyl acrylate, is a chemical compound widely used in the production of polymers and resins. Its biological activity has garnered attention due to its potential applications in various fields, including agriculture, medicine, and environmental science. This article explores the biological activity of this compound, focusing on its antimicrobial properties, metabolic effects, and potential toxicity.

This compound is an organic compound characterized by the following properties:

- Molecular Formula : C₅H₁₈O₂

- Molecular Weight : 102.12 g/mol

- Physical State : Clear, colorless liquid

- Solubility : Insoluble in water; miscible with ethanol and diethyl ether .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that its volatile organic compounds (VOCs) can inhibit the growth of various plant pathogenic fungi. For instance, the VOCs from Oidium sp. containing esters of butyric acid showed a synergistic effect when combined with other compounds like isobutyric acid, leading to complete inhibition of Pythium ultimum at elevated concentrations .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| Pythium ultimum | 100 | 50 |

| Fusarium oxysporum | 80 | 100 |

| Botrytis cinerea | 75 | 200 |

Metabolic Effects

The metabolism of butyric acid derivatives has been extensively studied due to their implications in health and disease. Upon administration, compounds like n-butanol rapidly metabolize to butyric acid in the body. This metabolic pathway influences gut health and has been linked to anti-inflammatory effects in the gastrointestinal tract. Studies show that increased levels of butyric acid can promote gut health by enhancing epithelial barrier function and modulating immune responses .

Toxicity and Safety

Despite its beneficial properties, there are concerns regarding the toxicity of this compound. Animal studies have shown that high doses can lead to gastrointestinal lesions due to its acidic nature. In a 90-day study involving rats exposed to n-butanol (which metabolizes to butyric acid), no significant toxic effects were observed at lower doses (30 and 125 mg/kg), while higher doses resulted in ataxia and hypoactivity .

Table 2: Toxicity Study Results

| Dose (mg/kg) | Observed Effects | |

|---|---|---|

| 0 | No effects | Control |

| 30 | No treatment-related signs | Safe |

| 125 | No treatment-related signs | Safe |

| 500 | Ataxia, hypoactivity | Potentially toxic |

Case Studies

- Agricultural Applications : A study highlighted the use of butyl esters in agricultural settings as natural fungicides. The application of these compounds significantly reduced fungal infections in crops without harming beneficial microorganisms in the soil .

- Medical Research : Research into the effects of butyric acid on colon cancer has shown promising results. It has been found that butyric acid can induce apoptosis in cancer cells while promoting differentiation in normal colonic cells .

Propiedades

IUPAC Name |

butyl but-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-5-7-10-8(9)6-4-2/h4H,2-3,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTBHSQAGDZTQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

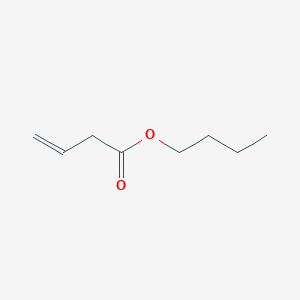

CCCCOC(=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801030666 | |

| Record name | Butyl 3-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14036-56-7 | |

| Record name | 3-Butenoic acid, butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14036-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl 3-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.